molecular formula C19H38O9 B608017 Hydroxy-PEG6-t-butyl ester CAS No. 361189-64-2

Hydroxy-PEG6-t-butyl ester

Cat. No.: B608017
CAS No.: 361189-64-2
M. Wt: 410.5
InChI Key: VGGDPFAYSOSIOK-UHFFFAOYSA-N
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Description

Hydroxy-PEG6-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

This compound can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Molecular Structure Analysis

This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 410.5 g/mol . It is a liquid at room temperature . Its refractive index is 1.454 and it has a density of 1.068 .

Scientific Research Applications

  • Drug Delivery Systems :

    • A study by Smith et al. (2013) demonstrated the use of t-butyl esters of α4 integrin inhibitors linked to branched PEG. These compounds showed sustained levels and bioactivity in vivo following subcutaneous administration (Smith et al., 2013).
    • Research by Paris et al. (2013) explored the development of thermo-responsive poly(ester-ether urethane) hydrogels using multi-arm hydroxyl terminated PEG for controlled drug release (Paris et al., 2013).
  • Biomaterials and Biomedical Applications :

    • Tong et al. (2011) discussed the use of PEG and its derivatives in biomedical applications, particularly in drug PEGylation, biomaterial surface modification, and hydrogel-based implants (Tong et al., 2011).
    • Duvigneau et al. (2008) reported on the thermal activation of thin polymer films for area-selective surface chemical modification, using PEG in block copolymer films for bioconjugation (Duvigneau et al., 2008).
  • Polymer Science and Material Engineering :

    • Liu et al. (2020) incorporated PEG into perovskite solar cells to improve wettability and efficiency, demonstrating the material engineering applications of PEG derivatives (Liu et al., 2020).
    • Wang et al. (2017) discussed the fabrication of PCL/PEG block copolymer with excellent enzymatic degradation, highlighting the potential of these materials in various industrial applications (Wang et al., 2017).
  • Advanced Technologies and Energy Applications :

    • Cai et al. (2019) prepared a quasi-solid-state copolymer electrolyte using a butyl acrylate component with PEG for lithium-sulfur batteries, indicating the role of PEG derivatives in energy storage technologies (Cai et al., 2019).

Safety and Hazards

According to the safety data sheet, Hydroxy-PEG6-t-butyl ester may cause respiratory irritation and skin irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing mist/vapours/spray .

Future Directions

Hydroxy-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDPFAYSOSIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361189-64-2
Record name Hydroxy-PEG6-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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